Cas no 60368-00-5 (Benzaldehyde, 2,4,5-trimethyl-, oxime)
Benzaldehyde, 2,4,5-trimethyl-, oxime Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2,4,5-trimethyl-, oxime
- CS-0261295
- n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
- (NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
- 60368-00-5
- EN300-7806123
-
- Inchi: 1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3/b11-6+
- InChI Key: VKVOHEWMMQBPMJ-IZZDOVSWSA-N
- SMILES: CC1C(C)=CC(/C=N/O)=C(C)C=1
Computed Properties
- Exact Mass: 163.099714038Da
- Monoisotopic Mass: 163.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.6Ų
Benzaldehyde, 2,4,5-trimethyl-, oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7806123-0.05g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 0.05g |
$42.0 | 2025-02-22 | |
| Enamine | EN300-7806123-0.1g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 0.1g |
$66.0 | 2025-02-22 | |
| Enamine | EN300-7806123-0.25g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 0.25g |
$92.0 | 2025-02-22 | |
| Enamine | EN300-7806123-0.5g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 0.5g |
$175.0 | 2025-02-22 | |
| Enamine | EN300-7806123-1.0g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 1.0g |
$256.0 | 2025-02-22 | |
| Enamine | EN300-7806123-2.5g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 2.5g |
$503.0 | 2025-02-22 | |
| Enamine | EN300-7806123-5.0g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 5.0g |
$743.0 | 2025-02-22 | |
| Enamine | EN300-7806123-10.0g |
N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 95.0% | 10.0g |
$1101.0 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331965-50mg |
n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 98% | 50mg |
¥1728.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331965-100mg |
n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine |
60368-00-5 | 98% | 100mg |
¥1782.00 | 2024-05-07 |
Benzaldehyde, 2,4,5-trimethyl-, oxime Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Benzaldehyde, 2,4,5-trimethyl-, oxime
Professional Introduction to Benzaldehyde, 2,4,5-trimethyl-, oxime (CAS No. 60368-00-5)
Benzaldehyde, 2,4,5-trimethyl-, oxime (CAS No. 60368-00-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various synthetic applications and potential therapeutic developments.
The molecular structure of Benzaldehyde, 2,4,5-trimethyl-, oxime consists of a benzaldehyde core substituted with three methyl groups at the 2, 4, and 5 positions, further functionalized with an oxime group. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in organic synthesis. The presence of the oxime group enhances its utility in forming coordination complexes with metal ions, which is a key feature explored in recent studies.
In recent years, the compound has been studied for its potential applications in catalysis and material science. The oxime functionality allows for the formation of stable complexes with transition metals such as copper and iron. These metal-oxime complexes have shown promise in catalyzing various organic transformations, including oxidation and C-H activation reactions. For instance, researchers have demonstrated the use of Benzaldehyde, 2,4,5-trimethyl-, oxime in the development of novel catalysts for the oxidation of alkanes to alcohols under mild conditions.
Moreover, the compound's unique structural features make it an attractive candidate for exploring new pharmaceutical applications. The combination of methyl groups and the oxime moiety can influence its interactions with biological targets. Recent studies have investigated its potential as a ligand in drug design, particularly for targeting enzymes involved in inflammatory pathways. The ability to modulate enzyme activity through coordination with metal ions offers a promising approach for developing novel therapeutic agents.
The synthesis of Benzaldehyde, 2,4,5-trimethyl-, oxime involves multi-step organic reactions that highlight its synthetic versatility. One common synthetic route involves the condensation of 2,4,5-trimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This reaction is typically carried out in an aqueous medium with careful control of pH and temperature to ensure high yield and purity.
The compound's stability under various reaction conditions makes it a reliable building block for further functionalization. Researchers have utilized Benzaldehyde, 2,4,5-trimethyl-, oxime as a precursor in the synthesis of more complex molecules by introducing additional functional groups or by polymerizing it into high molecular weight materials. These derivatives have been explored for their potential applications in polymer chemistry and material science.
In conclusion, Benzaldehyde, 2,4,5-trimethyl-, oxime (CAS No. 60368-00-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool in synthetic chemistry and drug development. As research continues to uncover new applications for this compound, its importance in advancing chemical and pharmaceutical sciences is likely to grow.
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